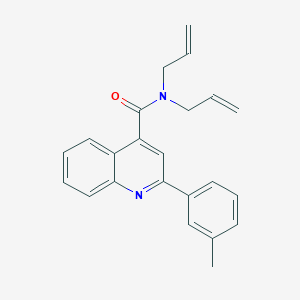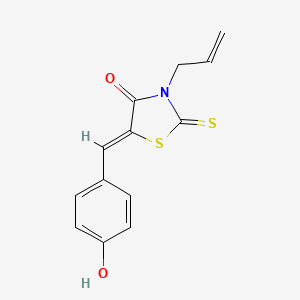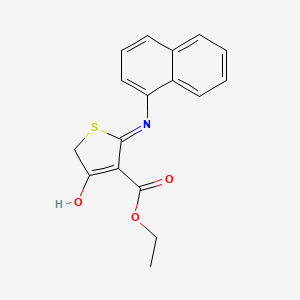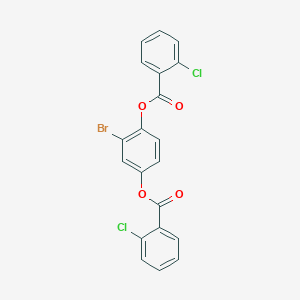![molecular formula C21H17N5O2 B10893027 5-methyl-3-phenyl-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,2-oxazole-4-carbohydrazide](/img/structure/B10893027.png)
5-methyl-3-phenyl-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,2-oxazole-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-METHYL-3-PHENYL-N’~4~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-ISOXAZOLECARBOHYDRAZIDE is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a pyrazole moiety, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 5-METHYL-3-PHENYL-N’~4~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-ISOXAZOLECARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the pyrazole and isoxazole intermediates. One common synthetic route includes the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by the formation of the isoxazole ring through a cycloaddition reaction. The final step involves the condensation of the pyrazole and isoxazole intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms in the isoxazole ring.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
5-METHYL-3-PHENYL-N’~4~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-ISOXAZOLECARBOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
類似化合物との比較
When compared to other similar compounds, 5-METHYL-3-PHENYL-N’~4~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-ISOXAZOLECARBOHYDRAZIDE stands out due to its unique combination of a pyrazole and isoxazole moiety. Similar compounds include:
- 3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide
- 2-(2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities .
特性
分子式 |
C21H17N5O2 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
5-methyl-3-phenyl-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C21H17N5O2/c1-14-18(20(26-28-14)16-10-6-3-7-11-16)21(27)25-23-13-17-12-22-24-19(17)15-8-4-2-5-9-15/h2-13H,1H3,(H,22,24)(H,25,27)/b23-13+ |
InChIキー |
IJRPXRWDDBEUNP-YDZHTSKRSA-N |
異性体SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N/N=C/C3=C(NN=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NN=CC3=C(NN=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B10892945.png)

![(2E)-N-(3-chlorophenyl)-2-cyano-3-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enamide](/img/structure/B10892955.png)
![1-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B10892957.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10892964.png)
![N-(2-bromophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10892973.png)
![ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B10893000.png)

![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B10893013.png)
![N-butyl-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10893016.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10893018.png)


![2-hydroxy-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B10893029.png)
